molecular formula C10H13ClN2O2 B2479273 6-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide CAS No. 1179676-30-2

6-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide

Cat. No.: B2479273
CAS No.: 1179676-30-2
M. Wt: 228.68
InChI Key: SROLEKFYKNNJAM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide typically involves the reaction of nicotinic acid or its derivatives with appropriate chlorinating agents and subsequent alkylation. The reaction conditions often include:

    Chlorination: Using agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom.

    Alkylation: Employing ethylating agents such as ethyl iodide (C2H5I) and 2-hydroxyethylamine to introduce the ethyl and hydroxyethyl groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

6-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 6-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to inflammation, oxidative stress, and cellular metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-N-ethyl-N-(2-hydroxyethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-2-13(5-6-14)10(15)8-3-4-9(11)12-7-8/h3-4,7,14H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROLEKFYKNNJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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